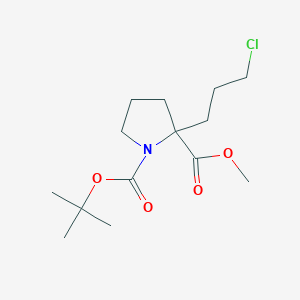

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate

Description

Nomenclature and Structural Classification

The compound 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate is systematically named according to IUPAC guidelines as follows:

- IUPAC Name : 1-(tert-Butyl) 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate.

- Molecular Formula : $$ \text{C}{14}\text{H}{24}\text{ClNO}_{4} $$.

- Structural Features :

The stereochemistry of the compound is not explicitly detailed in available sources, though synthetic routes often emphasize control over regioselectivity and stereoselectivity.

Historical Context in Pyrrolidine Chemistry

Pyrrolidine derivatives have been pivotal in organic chemistry since the 19th century, with early studies focusing on natural alkaloids like nicotine and hygrine. The development of synthetic pyrrolidines accelerated in the 20th century, driven by their utility in pharmaceuticals and agrochemicals.

This compound emerged from advancements in protective group chemistry (e.g., Boc groups) and asymmetric synthesis . Its synthesis often involves:

- Ring-forming reactions : Catalytic cycloadditions or ring-closing metathesis.

- Functionalization : Introduction of chloropropyl and ester groups via nucleophilic substitution or esterification.

Notably, pyrrolidine-based inhibitors, such as β-secretase inhibitors, underscore the scaffold’s relevance in drug discovery.

Position within Heterocyclic Compound Classification

Heterocycles are classified by:

- Ring size : Five-membered (e.g., pyrrolidine).

- Saturation : Fully saturated (no double bonds).

- Heteroatoms : Nitrogen in pyrrolidine vs. oxygen in tetrahydrofuran.

Key comparisons :

- Piperidine : Six-membered ring with lower ring strain.

- Pyrrole : Unsaturated analog with aromaticity.

- Thiophene : Sulfur-containing heterocycle with distinct electronic properties.

The saturated nature of pyrrolidine enhances its stability and suitability for functionalization, as seen in this compound’s chloropropyl and ester groups.

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in:

- Pharmaceutical Synthesis :

- Building block for protease inhibitors.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24ClNO4/c1-13(2,3)20-12(18)16-10-6-8-14(16,7-5-9-15)11(17)19-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSBVGITDYKWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327862 | |

| Record name | NSC697382 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909076-34-2 | |

| Record name | NSC697382 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the pyrrolidine ring or other substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .

Scientific Research Applications

Pharmacological Applications

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate has been investigated for its pharmacological properties, particularly in cancer research. It is noted for its potential role in inhibiting specific cancer pathways.

Case Study: Inhibition of KRAS G12D

Recent studies have highlighted the compound's ability to inhibit the KRAS G12D mutation, which is prevalent in several cancers such as pancreatic and colorectal cancer. This inhibition is crucial as KRAS mutations are often associated with poor prognosis and resistance to therapies.

- Study Findings :

- The compound demonstrated significant efficacy in preclinical models.

- Dosage-dependent responses were observed, indicating a potential therapeutic window for further exploration.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthesis Pathway Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Chloropropane | 85 |

| 2 | Esterification | Diacids | 90 |

| 3 | Cyclization | Amines | 75 |

This pathway illustrates the efficiency of synthesizing derivatives from the base compound, enabling researchers to explore a range of biological activities.

Potential Therapeutic Uses

The compound's pharmacological profile suggests several therapeutic applications beyond oncology:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : Research is ongoing to evaluate its role in modulating inflammatory pathways.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position and Chain Length : The 3-chloropropyl group in the target compound provides a balance between reactivity (via Cl) and flexibility (propyl chain), contrasting with shorter chloromethyl analogs () or hydroxyl/fluoro variants ().

- Electronic Effects : Fluorine at the 4-position () enhances metabolic stability and alters polarity compared to the hydroxyl group in .

Biological Activity

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate (CAS Number: 909076-34-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₂₄ClNO₄

- Molecular Weight : 305.8 g/mol

- IUPAC Name : 1-(tert-butyl) 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate

- Purity : Typically ≥95% in commercial preparations .

The biological activity of this compound is primarily attributed to its structural features, which may interact with various biological targets. The presence of the chloropropyl group suggests potential reactivity that could influence cellular pathways.

Antitumor Activity

Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antitumor properties. For instance, compounds similar in structure to this compound have shown promising results in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways associated with cell survival and proliferation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%. Although specific IC50 values for this compound are not extensively documented, related studies on similar structures have shown significant cytotoxic effects against cancerous cells .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Mia PaCa-2 | Not specified | |

| PANC-1 | Not specified | |

| RKO | Not specified | |

| LoVo | Not specified |

Neuroprotective Effects

Emerging research indicates that certain pyrrolidine derivatives can exhibit neuroprotective effects. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that related pyrrolidine compounds inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. This aligns with the expected activity of this compound based on its structural characteristics .

- Oxidative Stress Modulation : Research has shown that compounds similar to this pyrrolidine derivative can reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrrolidine ring and substituents significantly influence biological activity. This information is crucial for designing more potent derivatives with enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate protection. For example, tert-butyl and methyl carbamate groups are introduced via Boc-protection strategies to stabilize the pyrrolidine core. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and stereochemistry, as observed in analogous pyrrolidine derivatives . Characterization via -NMR and -NMR is essential to confirm stereochemical purity.

Q. How does the 3-chloropropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 3-chloropropyl group acts as a leaving group in SN2 reactions, enabling functionalization at the pyrrolidine C2 position. Kinetic studies on similar chlorinated pyrrolidines show that steric hindrance from the tert-butyl group slows substitution rates, necessitating elevated temperatures (e.g., 60–80°C) or polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for this compound, particularly between predicted and observed coupling constants?

- Methodological Answer : Discrepancies in coupling constants (e.g., 8–10 Hz vs. observed 6–7 Hz) may arise from conformational flexibility in the pyrrolidine ring. Computational modeling (DFT or MD simulations) and variable-temperature NMR (VT-NMR) can identify dominant conformers. Cross-validation with X-ray crystallography, as demonstrated for structurally related tert-butyl pyrrolidine derivatives, is recommended .

Q. How does stereochemistry at the pyrrolidine C2 and C4 positions affect the compound’s biological activity or coordination chemistry?

- Methodological Answer : Stereoisomers exhibit divergent interactions with biological targets. For instance, (2S,4S)-configured analogs show enhanced binding to enzymes like proteases due to spatial alignment of the chloropropyl group with hydrophobic pockets. Comparative studies using enantiomerically pure samples (e.g., via chiral HPLC) and activity assays (e.g., IC measurements) are critical .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee) >98%?

- Methodological Answer : Industrial-scale synthesis requires optimizing catalytic asymmetric methods. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) have been used in analogous systems to achieve high ee. Process parameters like mixing efficiency and catalyst loading must be rigorously controlled to minimize racemization .

Data-Driven Research Design

Q. How can researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic phases?

- Methodological Answer : Solubility discrepancies arise from variations in pH and counterion effects. Systematic studies using shake-flask methods (e.g., HPLC quantification) under controlled pH (2–12) and ionic strength are advised. For example, tert-butyl carbamates show increased aqueous solubility at acidic pH due to protonation of the pyrrolidine nitrogen .

Q. What advanced spectroscopic techniques are most effective for characterizing degradation products under oxidative conditions?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR (if fluorinated analogs are used) can identify degradation pathways. For instance, oxidative cleavage of the chloropropyl group generates chloroacetone, detectable via GC-MS. Accelerated stability studies (40°C/75% RH) provide kinetic data for shelf-life predictions .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for evaluating the compound’s potential as a protease inhibitor?

- Methodological Answer : Cell-free enzymatic assays (e.g., fluorogenic substrates with trypsin or cathepsin B) are ideal for initial screening. Follow-up studies in cell lines (e.g., HEK293T) transfected with target proteases can validate membrane permeability and cytotoxicity. Dose-response curves (0.1–100 µM) should account for tert-butyl group-mediated off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.